LogP Divergence Between 6-Chloro-1-methyl-1H-benzimidazole and Its 5-Chloro-2-methyl Regioisomer Informs Lipophilicity-Dependent Selection
The calculated octanol-water partition coefficient (LogP) distinguishes 6-chloro-1-methyl-1H-benzimidazole (LogP = 2.23) from the 5-chloro-2-methyl regioisomer 6-chloro-2-methyl-1H-benzimidazole (CAS 2818-69-1, LogP = 2.52) . This difference of ΔLogP ≈ 0.29 reflects the combined effect of chloro position and methylation site on overall hydrophobicity and hydrogen-bonding capacity .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.23 |
| Comparator Or Baseline | 6-Chloro-2-methyl-1H-benzimidazole (CAS 2818-69-1): LogP = 2.52 |
| Quantified Difference | ΔLogP ≈ 0.29 (comparator is ~13% more lipophilic) |
| Conditions | Calculated LogP values from standardized cheminformatics algorithms; no experimental shake-flask LogP data available for direct comparison. |
Why This Matters
For procurement decisions where the compound serves as a scaffold for drug design, a LogP difference of ~0.3 can meaningfully influence predicted membrane permeability, oral bioavailability, and off-target binding, making the 6-chloro-1-methyl scaffold preferable for target product profiles requiring lower lipophilicity.
